(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide
Description
The compound (2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide is a chiral pentanamide derivative featuring a 2-methylphenyl-substituted ethyl group at the amide nitrogen and a branched 4-methylpentanamide backbone. Its molecular formula is C₁₅H₂₂N₂O (calculated from structural analogs in and ), with a molecular weight of 262.35 g/mol. The stereochemistry at the C2 position (S-configuration) and the substituted aromatic group are critical to its physicochemical and biological properties. This compound shares structural homology with peptide-based enzyme substrates and opioid receptor ligands but lacks direct pharmacological data in the provided evidence .
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide |
InChI |
InChI=1S/C15H24N2O/c1-10(2)9-14(16)15(18)17-12(4)13-8-6-5-7-11(13)3/h5-8,10,12,14H,9,16H2,1-4H3,(H,17,18)/t12?,14-/m0/s1 |
InChI Key |
TYMZZUQUMXVRFB-PYMCNQPYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis primarily involves the formation of an amide bond between:
- (S)-2-Amino-4-methylpentanoic acid (a chiral amino acid derivative)
- (R)-1-(2-methylphenyl)ethylamine (a chiral amine with a 2-methylphenyl substituent)
This coupling preserves the stereochemistry and yields the target amide compound.
Detailed Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Activation of (S)-2-amino-4-methylpentanoic acid | Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) | EDC/HOBt system facilitates efficient amide bond formation while minimizing racemization |
| 2 | Coupling with (R)-1-(2-methylphenyl)ethylamine | Conducted in aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) | Reaction temperature typically room temperature to slightly elevated (20–40°C) |
| 3 | Work-up and purification | Extraction, crystallization, or chromatographic purification | Ensures high purity and recovery of the chiral amide |
This method is widely used in laboratory and pilot-scale preparations due to its mild conditions and stereochemical fidelity.
Industrial Scale Considerations
- Solvent Selection: Hydrocarbon solvents (e.g., n-pentane, n-hexane), ether solvents (e.g., tetrahydrofuran), and polar aprotic solvents (e.g., dimethylacetamide) are employed depending on scale and process optimization.
- Temperature Control: Reaction temperatures are maintained between -40°C and 50°C to control reaction kinetics and stereochemical integrity.
- Purification: Crystallization using anti-solvents such as n-pentane or chromatographic techniques are standard to obtain amorphous or crystalline forms with high purity.
- Coupling Agents: Carbodiimides like EDC or N,N’-dicyclohexylcarbodiimide (DCC) are preferred for industrial amidation steps, often combined with catalysts like 4-dimethylaminopyridine (DMAP) to improve yields.
Reaction Mechanism and Chemical Considerations
- The amide bond formation proceeds via activation of the carboxylic acid group by carbodiimide reagents to form an O-acylisourea intermediate.
- The intermediate reacts with the amine nucleophile, leading to amide bond formation and release of urea byproducts.
- Use of additives like HOBt reduces side reactions such as racemization and formation of N-acylurea byproducts.
- The stereochemistry at the α-carbon of the amino acid is preserved by mild reaction conditions and careful reagent choice.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Starting materials | (S)-2-amino-4-methylpentanoic acid, (R)-1-(2-methylphenyl)ethylamine | Chiral purity critical |
| Coupling agents | EDC, HOBt, or DCC with DMAP catalyst | Enhances yield and stereochemical retention |
| Solvents | Dichloromethane, Dimethylformamide, Tetrahydrofuran | Aprotic solvents preferred |
| Temperature | 20–40°C (lab scale); -40°C to 50°C (industrial) | Controls reaction rate and stereochemistry |
| Reaction time | 4–24 hours | Depends on scale and conditions |
| Purification | Recrystallization, chromatography | Achieves >95% purity |
| Yield | Typically 70–90% | Optimized by solvent and reagent choice |
Research Discoveries and Applications Related to Preparation
- The stereospecific synthesis of this compound is critical because the (2S) configuration at the amino-bearing carbon significantly influences biological activity, particularly enzyme inhibition and receptor binding.
- Studies have demonstrated that the use of carbodiimide coupling agents combined with HOBt or similar additives effectively suppresses racemization during amide bond formation, a key concern in chiral amide synthesis.
- Industrial patent literature (WO2016170544A1) describes optimized solvent systems and temperature ranges that improve the yield and purity of the amorphous form of related complex amide compounds, highlighting the importance of solvent and anti-solvent selection in scale-up.
- The compound’s preparation method has been adapted for producing analogues with modified N-substituents, enabling structure-activity relationship studies in drug discovery.
Comparison with Related Compounds Preparation
| Compound | N-Substituent | Key Differences in Preparation | Applications |
|---|---|---|---|
| (2S)-2-Amino-4-methyl-N-(1-phenylethyl)pentanamide | 1-phenylethyl | Similar amidation but simpler amine substrate | Basic receptor binding studies |
| (2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide | Benzyl and ethyl groups on amide N | Requires dual amine coupling, often sequential amidation | Scaffold for peptidomimetic synthesis |
| (S)-N-((S)-1-cyano-2-phenylethyl)-4-methyl-2-(phenylsulfonamido)pentanamide | Sulfonamide and cyano groups | Additional functional group transformations | Enhanced metabolic stability |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural features and properties of (2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide and its analogs:
Key Observations :
- Aromatic Substituents : The 2-methylphenethyl group in the target compound enhances lipophilicity compared to the 4-nitrophenyl group in ’s analog, which introduces polar nitro functionality .
- Backbone Modifications : The dioxoisoindolinyl and sulfamoyl groups in ’s compound increase molecular weight and reduce solubility, likely limiting bioavailability .
- Stereochemical Complexity: Compounds like (S)-N-((S)-1-cyano-2-phenylethyl)-4-methylpentanamide () exhibit multiple chiral centers, which may influence receptor binding specificity .
Pharmacological and Functional Comparisons
Enzyme Substrate Activity
- The 4-methylpentanamide backbone mimics natural peptide linkages, while the 2-methylphenethyl group may sterically hinder enzyme interaction compared to smaller substituents .
- Analog in : (S)-2-Amino-4-methyl-N-(naphthalen-2-yl)pentanamide hydrochloride is explicitly used as a leucine-derived enzyme substrate, with the naphthyl group improving fluorescence-based detection .
Receptor Binding Potential
- Opioid Receptor Analogs : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide (Valeryl Fentanyl, ) shares a phenethyl-piperidine motif absent in the target compound. The absence of a piperidine ring in the target compound likely eliminates opioid receptor affinity .
- uPAR Inhibitors: Cenupatide () contains a pentanamide backbone but integrates diamidinomethylene and phenylpropyl groups for uPAR inhibition, highlighting the role of cationic and aromatic moieties in targeting cell migration disorders .
Biological Activity
(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide is a synthetic organic compound known for its complex structure and biological activity. This compound features an amino group, a pentanamide backbone, and a phenethyl side chain, which contribute to its unique pharmacological properties. The molecular formula is C15H23N3O, with a molecular weight of approximately 234.34 g/mol. The (2S) stereochemistry is crucial for its biological interactions and efficacy.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and modulation of protein interactions. These properties make it a candidate for therapeutic applications in various diseases.
The compound's biological activity is primarily attributed to its ability to bind to specific molecular targets, influencing enzyme activity and metabolic pathways. Studies have shown that it can effectively inhibit certain enzymes, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders.
Structure-Activity Relationship
The structure of this compound allows it to interact with various biological targets. Its unique configuration enables it to form specific interactions with enzyme active sites, which can lead to inhibition or modulation of their activity.
| Structural Feature | Description |
|---|---|
| Amino Group | Essential for binding interactions with target proteins. |
| Pentanamide Backbone | Provides structural stability and solubility. |
| Phenethyl Side Chain | Enhances binding affinity and specificity towards certain enzymes. |
Enzyme Inhibition
One of the significant studies focused on the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism linked to immune response modulation. The compound demonstrated substantial inhibitory effects, suggesting potential applications in immunotherapy.
- Inhibition Assay Results : The compound was tested against IDO1 using standard enzymatic assays, showing an IC50 value comparable to established inhibitors. This indicates its potential as a therapeutic agent in enhancing immune responses against tumors.
Protein Interaction Studies
Another study explored the interaction of this compound with cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.
- Findings : The compound exhibited selective binding to CDK4/6, leading to effective inhibition of cancer cell proliferation in vitro. This highlights its potential role in cancer therapy.
Applications
The diverse biological activities of this compound suggest its utility in several fields:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting metabolic pathways.
- Biochemical Research : In studies aimed at understanding enzyme mechanisms and protein interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
